2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione
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Overview
Description
2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thioxanthene core with dimethylamino groups at the 2 and 7 positions, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione typically involves multi-step organic reactions. One common method includes the reaction of thioxanthene derivatives with dimethylamine under controlled conditions. The process may involve the use of catalysts and specific solvents to achieve the desired product with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups to the dimethylamino positions.
Scientific Research Applications
2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The thioxanthene core can undergo redox reactions, contributing to its activity in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride
- 2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Uniqueness
2,7-Bis(dimethylamino)-10lambda~6~-thioxanthene-10,10(9H)-dione stands out due to its unique thioxanthene core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions .
Properties
CAS No. |
143353-06-4 |
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Molecular Formula |
C17H20N2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-N,2-N,7-N,7-N-tetramethyl-10,10-dioxo-9H-thioxanthene-2,7-diamine |
InChI |
InChI=1S/C17H20N2O2S/c1-18(2)14-5-7-16-12(10-14)9-13-11-15(19(3)4)6-8-17(13)22(16,20)21/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
GNMMXOOHXINDRD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)S(=O)(=O)C3=C(C2)C=C(C=C3)N(C)C |
Origin of Product |
United States |
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